molecular formula C14H11ClN2O3 B13002745 3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide

3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide

Cat. No.: B13002745
M. Wt: 290.70 g/mol
InChI Key: MNSSAOYXTCWKEY-UHFFFAOYSA-N
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Description

3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a benzodioxole moiety, which is known for its presence in several bioactive molecules, and a chlorobenzamide group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is known to interact with enzymes and proteins, potentially inhibiting their activity. For example, it may inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells.

    Pathways Involved: The compound can modulate signaling pathways related to cell proliferation and apoptosis, such as the MAPK/ERK pathway and the PI3K/Akt pathway.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-methylbenzamide: Similar structure but with a methyl group instead of a chlorine atom.

    3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-fluorobenzamide: Similar structure but with a fluorine atom instead of a chlorine atom.

Uniqueness

3-Amino-N-(benzo[d][1,3]dioxol-5-yl)-4-chlorobenzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. This compound’s specific substitution pattern can lead to distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.70 g/mol

IUPAC Name

3-amino-N-(1,3-benzodioxol-5-yl)-4-chlorobenzamide

InChI

InChI=1S/C14H11ClN2O3/c15-10-3-1-8(5-11(10)16)14(18)17-9-2-4-12-13(6-9)20-7-19-12/h1-6H,7,16H2,(H,17,18)

InChI Key

MNSSAOYXTCWKEY-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=C(C=C3)Cl)N

Origin of Product

United States

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